molecular formula C20H26N2O4S B3508484 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamide

2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamide

Cat. No. B3508484
M. Wt: 390.5 g/mol
InChI Key: AELCIKZNQSFFPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamide, also known as IBU-N-27, is a synthetic compound that belongs to the class of N-arylacetamides. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and cardiology.

Mechanism of Action

The exact mechanism of action of 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, survival, and apoptosis. It has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival, and the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation. It has also been found to activate the c-Jun N-terminal kinase (JNK) pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the modulation of the immune system. It has also been shown to have anti-inflammatory and anti-oxidative properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamide is its potential therapeutic applications in various fields of medicine. It has been extensively studied for its anti-cancer, neuroprotective, and cardioprotective effects. However, one of the limitations of 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamide is its potential toxicity and side effects, which need to be further studied and evaluated.

Future Directions

There are several future directions for the study of 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamide. One direction is to further investigate its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and cardiology. Another direction is to study its potential toxicity and side effects in more detail. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamide and to identify potential drug targets for its therapeutic applications. Finally, more research is needed to optimize the synthesis method of 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamide and to develop more efficient and cost-effective methods of production.

Scientific Research Applications

2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In neurology, 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamide has been studied for its potential neuroprotective effects and its ability to improve cognitive function in animal models of Alzheimer's disease. In cardiology, it has been shown to have anti-inflammatory and anti-oxidative properties, which may be beneficial in the treatment of cardiovascular diseases.

properties

IUPAC Name

2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-14(2)12-21-27(24,25)17-9-10-19(16(4)11-17)26-13-20(23)22-18-8-6-5-7-15(18)3/h5-11,14,21H,12-13H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELCIKZNQSFFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2-methylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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